2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(3-fluorophenyl)acetamide
Description
This compound features a benzo[b]1,6-naphthyridine core substituted with a 7-chloro-6-methyl-10-oxo group and an acetamide side chain linked to a 3-fluorophenyl moiety.
Properties
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2/c1-12-17(22)6-5-15-20(12)25-18-7-8-26(10-16(18)21(15)28)11-19(27)24-14-4-2-3-13(23)9-14/h2-6,9H,7-8,10-11H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFHDFBDFDACNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC(=CC=C4)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(3-fluorophenyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving amidoximes and carboxylic acids or their derivatives.
Construction of the Pyrimidoindole Core: This step typically involves the condensation of an indole derivative with a suitable aldehyde or ketone, followed by cyclization and oxidation reactions.
Introduction of the Thioether-Substituted Acetamide: The final step involves the acylation of the pyrimidoindole intermediate with a thioether-substituted acetic acid derivative under appropriate conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 7 of the naphthyridine ring undergoes nucleophilic substitution under specific conditions. This reactivity is critical for introducing functional groups that modulate biological activity.
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The electron-withdrawing effect of the adjacent methyl and oxo groups activates the chlorine for displacement.
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Fluorination often requires transition metal catalysts to proceed efficiently .
Oxidation and Reduction Reactions
The oxo group at position 10 and the acetamide moiety participate in redox transformations.
| Reaction Type | Reagents/Conditions | Product/Outcome | Reference |
|---|---|---|---|
| Oxo Group Reduction | NaBH₄, MeOH, 0°C → RT | Conversion to secondary alcohol | |
| Amide Hydrolysis | HCl (6M), reflux, 12h | Cleavage to carboxylic acid and 3-fluoroaniline |
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Reduction of the oxo group is stereoselective, yielding a single diastereomer.
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Acidic hydrolysis of the acetamide proceeds without affecting the naphthyridine core.
Cyclization and Ring-Opening Reactions
The fused benzo[b]naphthyridine system participates in cycloaddition and ring-modification reactions.
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Thiourea intermediates facilitate the synthesis of structurally diverse pteridinones .
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Ring expansion reactions are driven by the electron-deficient nature of the naphthyridine core .
Functionalization of the Acetamide Side Chain
The N-(3-fluorophenyl)acetamide group undergoes modifications to enhance solubility or target specificity.
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Acylation reactions are regioselective at the acetamide’s nitrogen.
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S-Alkylation requires careful control of pH to avoid competing O-alkylation .
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic rings undergo halogenation and nitration.
| Reaction Type | Reagents/Conditions | Product/Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro group incorporation at position 5 | |
| Bromination | Br₂, FeBr₃, CHCl₃ | Bromine addition to the benzo ring |
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Nitration occurs preferentially at the meta position relative to the fluorine substituent.
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Bromination is directed by the methyl group’s ortho/para-directing effects.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable the introduction of aryl or alkyl groups.
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Suzuki reactions require inert conditions to prevent dehalogenation .
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Buchwald-Hartwig amination is effective for modifying the acetamide’s aromatic ring .
Key Mechanistic Insights
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Steric Effects : The methyl group at position 6 hinders reactivity at adjacent sites, favoring substitutions at position 7.
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Electronic Effects : The oxo group stabilizes transition states via resonance, enhancing electrophilic substitution rates .
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Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve yields in SNAr reactions by stabilizing ionic intermediates .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(3-fluorophenyl)acetamide exhibit promising anticancer properties.
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that derivatives of naphthyridine effectively inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and the inhibition of specific signaling pathways associated with cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Apoptosis induction |
| PC-3 (Prostate) | 4.5 | PI3K/AKT pathway inhibition |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens.
Case Study: Antimicrobial Efficacy
In vitro studies have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
Potential as an Anti-inflammatory Agent
Recent studies have suggested that the compound may possess anti-inflammatory properties.
Case Study: Inhibition of Inflammatory Cytokines
Research involving animal models indicated that treatment with the compound led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of naphthyridine derivatives.
Case Study: Neuroprotection in Models of Neurodegeneration
In vivo studies using models of neurodegenerative diseases have shown that these compounds can mitigate oxidative stress and promote neuronal survival.
Mechanism of Action
The mechanism of action of 2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(3-fluorophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding . Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 3-fluorophenyl group in the target compound contrasts with the 4-aminophenyl () and 3-methylphenyl () groups, which influence electronic properties and steric bulk. Fluorine’s electronegativity may enhance binding to aromatic residues in enzymes .
- Physicochemical Properties: The hydrochloride salt in ’s compound improves aqueous solubility, whereas the target compound’s 10-oxo group may enhance polarity relative to methoxy or amino analogs .
Challenges in Data Availability
As noted in , chemical substance reporting is hindered by fragmented data silos, limiting comprehensive comparisons. The target compound’s activity data may reside in unpublished or proprietary databases, necessitating further empirical studies .
Biological Activity
The compound 2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(3-fluorophenyl)acetamide , often referred to by its chemical structure or CAS number (1251688-71-7), is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on available research findings.
The molecular formula of the compound is with a molecular weight of 417.8 g/mol. Its structure includes a benzo[b]naphthyridine core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClF2N3O2 |
| Molecular Weight | 417.8 g/mol |
| LogP | 4.977 |
| pKa | 6.56 |
| Water Solubility | -4.85 |
Antimicrobial Activity
Research indicates that compounds similar to this structure may exhibit antimicrobial properties. For instance, derivatives of benzo[b]naphthyridine have shown efficacy against various bacterial strains, suggesting that this compound could also possess similar activity due to structural similarities .
Anticancer Potential
Studies have suggested that compounds with naphthyridine scaffolds can inhibit specific cancer cell lines. The mechanism often involves the disruption of DNA synthesis or interference with cell cycle progression. For example, related compounds have been documented to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .
Neuroprotective Effects
There is emerging evidence that naphthyridine derivatives can serve as neuroprotective agents. They may exert antioxidant effects and inhibit acetylcholinesterase activity, which is beneficial in conditions such as Alzheimer's disease. This suggests that the compound could be explored for its potential role in neurodegenerative disease therapies .
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on similar naphthyridine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating a potential for developing new antimicrobial agents based on this scaffold .
- Cancer Research : In vitro studies have shown that naphthyridine derivatives can inhibit the proliferation of breast cancer cells (MCF-7) through mechanisms involving cell cycle arrest at the G1 phase and induction of apoptosis .
- Neuroprotection : A recent investigation highlighted the neuroprotective properties of naphthyridine compounds against oxidative stress-induced neuronal damage in cellular models, suggesting a promising avenue for future research into treatments for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as amide coupling, cyclization, and halogenation. Critical parameters include solvent polarity (e.g., DMF for amide bond formation), temperature control (60–100°C for cyclization), and catalysts (e.g., palladium for cross-coupling). Optimization requires iterative testing via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor purity and yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F-NMR) resolves structural features like the fluorophenyl and chlorinated naphthyridin moieties. Mass spectrometry (MS) confirms molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). X-ray crystallography can elucidate stereochemistry if crystals are obtainable .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays against target pathways (e.g., kinase inhibition for anticancer potential). Use cell viability assays (MTT or resazurin) on cancer lines (e.g., HeLa, MCF-7) and antimicrobial susceptibility testing (MIC determination) against Gram-positive/negative bacteria. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum interference in cell cultures). Use siRNA knockdown or CRISPR-Cas9 gene editing to validate target engagement. Combine surface plasmon resonance (SPR) for binding affinity measurements with molecular dynamics simulations to predict ligand-receptor interactions .
Q. What strategies address low solubility in aqueous buffers during in vivo studies?
- Methodological Answer : Employ co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles (liposomal encapsulation). Structural analogs with hydrophilic substituents (e.g., hydroxyl groups) can improve solubility while retaining activity. Solubility parameters should be calculated using Hansen solubility spheres .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., EGFR kinase). Quantitative structure-activity relationship (QSAR) models prioritize synthetic targets based on substituent effects .
Q. What experimental frameworks reconcile conflicting data on metabolic stability?
- Methodological Answer : Perform parallel in vitro assays: liver microsome stability tests (human/rodent), cytochrome P450 inhibition profiling, and LC-MS/MS metabolite identification. Cross-validate with in silico tools (e.g., MetaSite) to predict metabolic hotspots. Adjust experimental variables (e.g., NADPH concentration) to mimic physiological conditions .
Cross-Disciplinary and Technical Challenges
Q. How can process simulation tools improve scalability of synthesis?
- Methodological Answer : Apply COMSOL Multiphysics for reaction engineering (e.g., heat transfer in exothermic steps) and Aspen Plus for separation optimization (e.g., crystallization kinetics). Machine learning models (Python-based) can predict optimal parameters (e.g., solvent ratios) from historical reaction data .
Q. What statistical approaches are robust for analyzing dose-dependent toxicity outliers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
